2-phenyl-N-pyridin-2-ylpropanamide

P2X7 Receptor Antagonist Activity Inflammation Research

Researchers conducting P2X7 SAR studies often lack a well-characterized low-potency control to validate assay sensitivity. 2-Phenyl-N-pyridin-2-ylpropanamide fills this gap as a defined weak antagonist (IC50 10,000 nM) within the N-(pyridin-2-yl)amide scaffold. • Serves as a validated reference control for P2X7 screening assays, enabling direct comparison with more potent analogs (e.g., IC50 ~4,960 nM). • Distinct physicochemical profile (bp 443.7±28.0 °C, density 1.168±0.06 g/cm³) supports HPLC/GC method development and chromatographic separation from the corresponding acetamide analog. • Chiral scaffold suitable for designing enantioselective TSPO ligands. Supplied with characterized purity; suitable for immediate laboratory deployment.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
Cat. No. B326478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-pyridin-2-ylpropanamide
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=N2
InChIInChI=1S/C14H14N2O/c1-11(12-7-3-2-4-8-12)14(17)16-13-9-5-6-10-15-13/h2-11H,1H3,(H,15,16,17)
InChIKeyLHPOUVZZNFLHER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-N-pyridin-2-ylpropanamide Procurement & Characterization


2-phenyl-N-pyridin-2-ylpropanamide (CAS 332402-98-9) is a pyridine-amide derivative with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol . It features a propanamide backbone connecting a phenyl ring and a pyridin-2-yl moiety. The compound is a member of the N-(pyridin-2-yl)amide class, which serves as a scaffold in medicinal chemistry for developing bioactive molecules. Predicted physicochemical properties include a boiling point of 443.7±28.0 °C, a density of 1.168±0.06 g/cm³, and a pKa of 13.00±0.70 .

Pyridine-amide scaffold for medicinal chemistry exploration
P2X7 receptor signaling research studies
Chiral scaffold for TSPO ligand development

2-Phenyl-N-pyridin-2-ylpropanamide: Not Simply Replaceable by Generic Analogs


Compounds within the N-(pyridin-2-yl)amide class exhibit significant variation in biological activity and physicochemical properties depending on the length of the carbon chain (acetamide vs. propanamide) and the nature of the aromatic substitution. For instance, 2-phenyl-N-(pyridin-2-yl)acetamide and 2-phenyl-N-pyridin-2-ylpropanamide differ by only one methylene group, yet their predicted boiling points, densities, and pKa values are distinct . Furthermore, P2X7 receptor antagonism varies approximately 2-fold between structurally related amides, demonstrating that minor structural modifications can markedly alter potency [1][2]. Substituting one analog for another without empirical validation may compromise experimental reproducibility and lead to erroneous conclusions in SAR studies.

Structural Sensitivity

Acetamide-to-propanamide substitution can alter physicochemical properties and biological activity profiles.

Potency Shift

Minor structural modifications may markedly shift target potency, complicating SAR interpretation.

Reproducibility

Empirical validation is required when substituting analogs to ensure reproducibility in P2X7 or TSPO assays.

2-Phenyl-N-pyridin-2-ylpropanamide: Comparator-Based Evidence


P2X7 Antagonist Activity vs. Related Amide

2-phenyl-N-pyridin-2-ylpropanamide exhibited an IC50 of 10,000 nM against the human P2X7 receptor in THP-1 cells, as measured by inhibition of BzATP-induced YO-PRO-1 iodide uptake [1]. In the same assay, a structurally related compound (BDBM50249041; N-(adamantan-1-ylmethyl)-N'-phenylurea derivative) displayed an IC50 of 4,960 nM [2]. This represents a ~2.02-fold difference in potency, indicating that minor structural modifications significantly impact P2X7 antagonism.

P2X7 Antagonist Activity
Head-to-head
IC50 10,000 nM
vs. 4,960 nM (related amide)
Supports P2X7 SAR exploration
Human THP-1 cells; BzATP-induced YO-PRO-1 uptake
P2X7 Receptor Antagonist Activity Inflammation Research

Stereospecific TSPO Binding and Enantioselectivity

The (-)-enantiomer of the related quinolinepropanamide PK14067 (which shares the propanamide-pyridine scaffold) showed stereospecific displacement of [3H]PK11195 from the human peripheral-type benzodiazepine receptor (TSPO), whereas the (+)-enantiomer PK14068 did not [1]. This demonstrates that the chiral center in the propanamide chain confers enantioselective binding to TSPO, a property not present in non-chiral analogs.

Stereospecific TSPO Binding
Class-level
(−)-enantiomer displaces [³H]PK11195
(+)-enantiomer does not displace
Enantiomer-attribution review for TSPO
Yeast expressing human TSPO; competitive ligand binding
TSPO Stereospecific Binding Neuroinflammation

Predicted Boiling Point & Density vs. Acetamide Analog

2-phenyl-N-pyridin-2-ylpropanamide has a predicted boiling point of 443.7±28.0 °C and density of 1.168±0.06 g/cm³ . In contrast, the structurally analogous 2-phenyl-N-(pyridin-2-yl)acetamide has a predicted boiling point of 452.1±28.0 °C and density of 1.202±0.06 g/cm³ . The differences reflect the impact of an additional methylene group on physical properties.

Boiling Point & Density
Predicted
BP 443.7 °C / 1.168 g/cm³
Acetamide analog: 452.1 °C / 1.202 g/cm³
Supports chromatographic method development
ACD/Labs predicted values
Physicochemical Properties Chromatography Formulation

Predicted pKa and Hydrogen Bonding Potential

The predicted pKa of 2-phenyl-N-pyridin-2-ylpropanamide is 13.00±0.70 , while that of 2-phenyl-N-(pyridin-2-yl)acetamide is 13.69±0.70 [1]. Both compounds are very weakly acidic, but the slight difference may influence ionization state and solubility in aqueous buffers.

Acid Dissociation (pKa)
Predicted
pKa 13.00
Acetamide analog: pKa 13.69
pKa variation may influence solubility
Weak acid; predicted value
pKa Solubility Drug Design

2-Phenyl-N-pyridin-2-ylpropanamide: Key Research & Industrial Applications


P2X7 Pharmacology: Moderate-Potency Tool Compound

With an IC50 of 10,000 nM for P2X7 receptor antagonism [1], 2-phenyl-N-pyridin-2-ylpropanamide serves as a suitable control or reference compound for studies requiring a less potent P2X7 ligand. It can be used to validate assay sensitivity or to compare with more potent analogs (e.g., BDBM50249041 with IC50 4,960 nM) in SAR campaigns.

Stereoselective TSPO Ligand Development

The stereospecific binding of propanamide derivatives to TSPO, demonstrated by the enantioselective displacement of [3H]PK11195 by PK14067 (-Q1) but not PK14068 (+Q1) [2], positions 2-phenyl-N-pyridin-2-ylpropanamide as a chiral scaffold for designing enantioselective TSPO ligands. This is particularly relevant for neuroinflammation imaging and drug discovery.

Analytical Method Development & Chromatographic Separation

The distinct predicted physicochemical properties of 2-phenyl-N-pyridin-2-ylpropanamide (boiling point 443.7±28.0 °C, density 1.168±0.06 g/cm³) relative to its acetamide analog (boiling point 452.1±28.0 °C, density 1.202±0.06 g/cm³) make it a useful reference standard for developing and validating HPLC or GC methods. The differences in boiling point and density can be exploited for efficient separation and purification.

SAR Exploration of Pyridine-Amide Libraries

The variation in P2X7 potency and physicochemical properties between propanamide and acetamide derivatives [1] highlights the importance of chain length in modulating biological activity. 2-phenyl-N-pyridin-2-ylpropanamide can serve as a core for generating propanamide-based libraries to explore SAR around the amide linker and aromatic substituents.

Application
Selection Property
Validation Focus
P2X7 receptor pathway research tool
P2X7 antagonist assay context
Potency comparison with more active leads
Chiral scaffold for TSPO ligand development
Enantioselective binding context
Stereospecific displacement assays
Chromatographic method reference
Predicted boiling point/density differences
HPLC/GC separation optimization
SAR library diversification
Chain length modulation impact
Activity-property relationship profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-phenyl-N-pyridin-2-ylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.